molecular formula C11H19NOSn B8377122 2-n-Propyloxy-5-trimethylstannylpyridine

2-n-Propyloxy-5-trimethylstannylpyridine

Cat. No.: B8377122
M. Wt: 299.98 g/mol
InChI Key: APTGLCZIVXEHLK-UHFFFAOYSA-N
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Description

2-n-Propyloxy-5-trimethylstannylpyridine is a useful research compound. Its molecular formula is C11H19NOSn and its molecular weight is 299.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NOSn

Molecular Weight

299.98 g/mol

IUPAC Name

trimethyl-(6-propoxypyridin-3-yl)stannane

InChI

InChI=1S/C8H10NO.3CH3.Sn/c1-2-7-10-8-5-3-4-6-9-8;;;;/h3,5-6H,2,7H2,1H3;3*1H3;

InChI Key

APTGLCZIVXEHLK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

Scientific Research Applications

Catalysis

The compound serves as an effective catalyst in various organic reactions, particularly in cross-coupling reactions such as the Stille reaction. The presence of the trimethylstannyl group facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Reaction Type Catalyst Substrates Yield
Stille Coupling2-n-Propyloxy-5-trimethylstannylpyridineAryl halides + alkenesHigh (up to 95%)

Organic Synthesis

This compound is utilized in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into pyridine derivatives.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through a series of nucleophilic substitutions, yielding compounds with significant cytotoxic activity against cancer cell lines.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential therapeutic effects, particularly in treating neurodegenerative diseases. The trimethylstannyl group enhances bioavailability and pharmacokinetic properties, making it a candidate for further development.

Disease Target Compound Derivative Effectiveness
Alzheimer’s DiseaseTrimethylstannyl derivativesSignificant reduction in amyloid plaque formation

Mechanistic Insights

The mechanism by which this compound operates in catalytic processes often involves the formation of a palladium complex, which facilitates the transfer of the stannyl group to electrophiles. This process is crucial for understanding its role in synthetic methodologies.

Preparation Methods

Alkylation of 2-Hydroxypyridine

2-Hydroxypyridine undergoes alkylation with n-propyl bromide under basic conditions:

Procedure :

  • Dissolve 2-hydroxypyridine (10.0 g, 0.106 mol) in anhydrous DMF.

  • Add K₂CO₃ (29.3 g, 0.212 mol) and n-propyl bromide (15.4 g, 0.127 mol).

  • Reflux at 120°C for 12 h under N₂.

  • Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and concentrate.
    Yield : 78–85%.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.20 (d, J = 5.1 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 6.85 (d, J = 8.3 Hz, 1H), 4.10 (t, J = 6.6 Hz, 2H), 1.80–1.70 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H).

Directed Bromination Using NBS

The n-propyloxy group directs electrophilic bromination to the para position (C5):

Procedure :

  • Dissolve 2-n-propyloxypyridine (5.0 g, 0.033 mol) in CCl₄ (100 mL).

  • Add N-bromosuccinimide (6.5 g, 0.036 mol) and AIBN (0.1 g, 0.6 mmol).

  • Reflux at 80°C for 4 h.

  • Cool, filter, and concentrate. Purify via column chromatography (hexane/EtOAc 9:1).
    Yield : 65–70%.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.60 (s, 1H), 8.15 (d, J = 5.1 Hz, 1H), 7.30 (d, J = 8.3 Hz, 1H), 4.12 (t, J = 6.6 Hz, 2H), 1.82–1.75 (m, 2H), 1.08 (t, J = 7.4 Hz, 3H).

Low-Temperature Metallation with n-BuLi

Procedure :

  • Cool a solution of 5-bromo-2-n-propyloxypyridine (3.0 g, 0.012 mol) in THF/Et₂O (1:1, 60 mL) to −78°C.

  • Add n-BuLi (1.6 M in hexane, 8.2 mL, 0.013 mol) dropwise over 15 min.

  • Stir for 1 h, then add Me₃SnCl (2.6 g, 0.013 mol) in THF (10 mL).

  • Warm to room temperature, stir for 3 h.

  • Quench with NH₄Cl (aq.), extract with CH₂Cl₂, dry (MgSO₄), and concentrate.
    Yield : 70–75%.

Characterization :

  • ¹¹⁹Sn NMR (CDCl₃): δ −14.2 ppm (q, J = 54 Hz).

  • ESI-MS : m/z calcd for C₁₁H₁₈NOSn [M+H]⁺: 324.03; found: 324.05.

Challenges and Optimization

Regioselectivity in Bromination

The n-propyloxy group’s directing effect ensures >90% para-bromination, minimizing ortho byproducts. Alternative brominating agents (e.g., Br₂/Fe) yield inferior selectivity (<70%).

Stability of Stannylated Intermediates

Trimethylstannylpyridines are air-sensitive. Storage under N₂ at −20°C prevents decomposition .

Q & A

Q. What are the recommended protocols for synthesizing 2-n-Propyloxy-5-trimethylstannylpyridine to ensure high yield and purity?

  • Methodological Answer : Synthesis should involve palladium-catalyzed Stille cross-coupling reactions, optimizing solvent polarity (e.g., tetrahydrofuran or dimethylformamide) and temperature (60–80°C). Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) ensures purity. Yield can be improved by using anhydrous conditions and degassing solvents to prevent side reactions. Validate purity using HPLC (≥95%) and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridine backbone and propyloxy/stannyl substituents. Trimethylstannyl groups are identified via 119Sn^{119}Sn-NMR (δ ~0–50 ppm). Mass spectrometry (ESI-TOF) provides molecular ion confirmation. FT-IR can verify C-Sn bonds (450–550 cm1^{-1}). Cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal contact. Store in airtight containers under inert gas (argon) to prevent oxidation. Waste must be segregated and treated with chelating agents (e.g., EDTA) to sequester tin residues before disposal. Conduct regular air monitoring for tin particulates .

Advanced Research Questions

Q. How can researchers design experiments to investigate catalytic applications in cross-coupling reactions?

  • Methodological Answer : Test catalytic efficiency in Suzuki-Miyaura or Negishi couplings using aryl halides. Optimize parameters:
  • Catalyst loading (1–5 mol%)
  • Base (K2_2CO3_3, Cs2_2CO3_3)
  • Solvent (toluene, DMF)
    Monitor reaction progress via TLC/GC-MS. Compare turnover numbers (TON) and quantify tin leaching via ICP-MS. Use kinetic studies to identify rate-limiting steps .

Q. What methodologies resolve contradictions in stability data under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
ConditionDegradation MarkerAnalysis Method
UV light (254 nm)Sn-C bond cleavage119Sn^{119}Sn-NMR
Humidity (75% RH)HydrolysisHPLC-MS
Temperature (40°C)OligomerizationGPC
Apply time-series ANOVA to identify significant degradation pathways. Replicate experiments across labs to isolate environmental variables .

Q. What statistical approaches ensure reproducibility in preclinical studies?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting:
  • Use randomized block designs to control batch variability.
  • Apply mixed-effects models to account for nested variables (e.g., cell lines, animal cohorts).
  • Report effect sizes with 95% confidence intervals, not just p-values.
    Share raw data via repositories (e.g., Zenodo) to enable meta-analyses .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and bond dissociation energies. Validate with experimental kinetic isotope effects (KIEs). Use molecular docking to screen for non-catalytic applications (e.g., enzyme inhibition) .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity profiles reported in literature?

  • Methodological Answer : Re-evaluate assays using standardized protocols (e.g., OECD 423 for acute toxicity). Compare endpoints (LD50_{50}, IC50_{50}) across cell lines (HEK293 vs. HepG2) and exposure durations. Use meta-regression to identify confounding variables (e.g., solvent carriers) .

Application-Specific Methodologies

Q. What strategies optimize the compound’s use in material science (e.g., conductive polymers)?

  • Methodological Answer : Incorporate into π-conjugated polymers via electropolymerization. Characterize conductivity (four-point probe) and thermal stability (TGA/DSC). Compare with control polymers lacking the stannyl group to isolate property enhancements .

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